N-(3-cyanothiophen-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a benzothiadiazole core, which is known for its electron-accepting properties, and a thiophene ring, which contributes to its electronic and structural properties.
Preparation Methods
The synthesis of N-(3-cyanothiophen-2-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
N-(3-cyanothiophen-2-yl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with various molecular targets. The compound can interact with DNA bases, leading to changes in the DNA structure and function . It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells . The antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death .
Comparison with Similar Compounds
N-(3-cyanothiophen-2-yl)-2,1,3-benzothiadiazole-5-carboxamide can be compared with other similar compounds, such as:
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound also contains a thiophene ring and exhibits similar biological activities.
Thiophene derivatives: These compounds are known for their wide range of applications in medicinal chemistry and material science.
Benzothiadiazole derivatives: These compounds are used in the development of new materials and pharmaceuticals due to their electron-accepting properties.
This compound stands out due to its unique combination of a benzothiadiazole core and a thiophene ring, which imparts distinct electronic and structural properties.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4OS2/c13-6-8-3-4-18-12(8)14-11(17)7-1-2-9-10(5-7)16-19-15-9/h1-5H,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQFZGUVTDPCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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